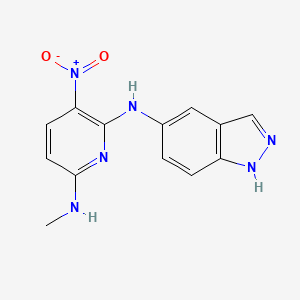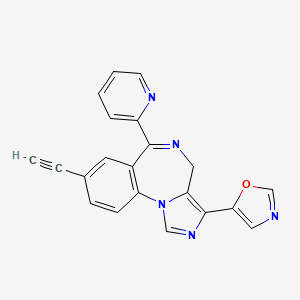
兰瑞肽醋酸盐
描述
Lanreotide acetate is a synthetic analogue of somatostatin, a naturally occurring inhibitory hormone which blocks the release of several other hormones, including growth hormone, thyroid-stimulating hormone (TSH), insulin and glucagon . It is used for the long-term treatment of acromegaly (a growth hormone disorder) in patients who cannot be treated with surgery or radiation . This medicine works by reducing the amount of growth hormone that the body produces .
Synthesis Analysis
The synthesis of Lanreotide acetate involves an improved 4+4 solution phase synthesis. The process comprises coupling of two suitably protected tetrapeptide fragments which on deprotection, oxidation, followed by treatment with acetic acid provides Lanreotide acetate having desired purity .Molecular Structure Analysis
The molecular formula of Lanreotide acetate is C56H73N11O12S2 . Its molecular weight is 1156.38 . The structure of Lanreotide acetate is complex, with multiple functional groups and chiral centers .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Lanreotide acetate are complex and involve multiple steps. These include coupling reactions, deprotection reactions, and oxidation reactions .Physical And Chemical Properties Analysis
Lanreotide acetate has a molecular weight of 1156.38 and a molecular formula of C56H73N11O12S2 . It is soluble in water at a concentration of 23 mg/mL .科学研究应用
纳米管的形成和稳定性:兰瑞肽醋酸盐与水混合时,会形成液晶和单分散纳米管。已经研究了该特性以了解不同浓度和温度下兰瑞肽结构的自缔合机制,从而深入了解其分子和超分子组织 (Valéry 等人,2004)。
治疗肢端肥大症和神经内分泌肿瘤:兰瑞肽醋酸盐用于治疗肢端肥大症和神经内分泌肿瘤。它通过降低生长激素和胰岛素样生长因子 I 水平起作用。该药物在激素控制、改善生活质量和缩小肢端肥大症患者肿瘤体积方面的疗效已在临床试验中得到充分证明 (Burness 等人,2014)。
胃肠胰神经内分泌肿瘤的比较疗效:将兰瑞肽与其他治疗方法(如奥曲肽)用于胃肠胰神经内分泌肿瘤的比较研究表明,药物递送效率和患者满意度存在差异,强调需要根据特定患者要求制定个性化治疗计划 (Ryan 等人,2019)。
用于诊断应用的放射性标记:已经对用锝-99m 标记兰瑞肽进行研究,用于诊断目的,特别是在成像应用中。这涉及使用放射性核素标记肽以提高医学成像中的检测效果 (Pervez 等人,2001)。
用于缓释的微球制剂:已经研究了开发兰瑞肽的长效微球以实现缓释。这些微球提供了延长的释放期,有可能提高治疗在临床应用中的疗效和便利性 (Wang 等人,2012)。
治疗先天性高胰岛素血症:兰瑞肽已用于治疗先天性高胰岛素血症,展示了其在管理不同内分泌疾病方面的多功能性。已经探索了其作为奥曲肽泵治疗的替代的长效治疗的疗效,为患者提供了更好的生活质量 (Modan-Moses 等人,2011)。
作用机制
Target of Action
Lanreotide, also known as Lanreotide acetate, is a synthetic octapeptide analogue of natural somatostatin . It primarily targets human somatostatin receptors (SSTR) 2 and 5 . These receptors are found in the pituitary gland and growth hormone-secreting neoplasm of the pituitary gland . The activity at human SSTR 2 and 5 is the primary mechanism believed responsible for growth hormone (GH) inhibition .
Mode of Action
Lanreotide interacts with its targets (SSTR 2 and 5) and exhibits mainly inhibitory effects . This interaction leads to the inhibition of growth hormone release in the brain . Lanreotide also exhibits antisecretory effects through cAMP suppression, and activation of ion currents such as K+ and Ca2+ which leads to hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization .
Biochemical Pathways
The interaction of Lanreotide with its targets affects several biochemical pathways. It suppresses cAMP, leading to the activation of ion currents such as K+ and Ca2+ . This results in the hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization . These changes in the biochemical pathways contribute to the inhibitory effects of Lanreotide on growth hormone release.
Pharmacokinetics
Lanreotide exhibits a prolonged-release pharmacokinetic profile . The apparent elimination half-life of Lanreotide is approximately 54–63 days, in line with the expected prolonged-release characteristics . This suggests that a dosing interval of 12 weeks could be achievable .
Result of Action
The molecular and cellular effects of Lanreotide’s action include the inhibition of various endocrine, neuroendocrine, exocrine, and paracrine functions . Furthermore, through direct and indirect mechanisms, Lanreotide has potent antiproliferative effects . In patients with carcinoid syndrome, Lanreotide treatment promoted a Th1 cytotoxic immune-phenotype .
Action Environment
The action, efficacy, and stability of Lanreotide can be influenced by various environmental factors. For instance, the in vivo immune effects of Lanreotide reflect the relevance of parameters in the tumor microenvironment such as interactions with myeloid components of the immune system
安全和危害
未来方向
生化分析
Biochemical Properties
Lanreotide interacts with somatostatin receptors (SSTRs) 2 and 5, exhibiting antisecretory effects through cAMP suppression . It activates ion currents such as K+ and Ca2+, leading to hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization . Through direct and indirect mechanisms, Lanreotide has potent antiproliferative effects .
Cellular Effects
Lanreotide influences cell function by suppressing the release of several hormones, including growth hormone, thyroid-stimulating hormone (TSH), insulin, and glucagon . It also exhibits antisecretory effects, leading to hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization . Furthermore, Lanreotide has potent antiproliferative effects .
Molecular Mechanism
Lanreotide exerts its effects at the molecular level primarily through its interaction with somatostatin receptors . It suppresses cAMP, leading to the activation of ion currents such as K+ and Ca2+ . This results in the hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization . Through these interactions, Lanreotide can inhibit the release of several hormones and exhibit antiproliferative effects .
Temporal Effects in Laboratory Settings
The effects of Lanreotide over time in laboratory settings have been observed in various studies. For instance, a study demonstrated that Lanreotide Autogel, a long-acting aqueous preparation of Lanreotide, reduces liver volume in patients with polycystic liver diseases . Another study showed that Lanreotide has a prolonged-release characteristic with an apparent elimination half-life of approximately 54–63 days .
Dosage Effects in Animal Models
The effects of Lanreotide vary with different dosages in animal models. A study showed that the inhibition of hepatic and renal cystogenesis in animal models is dose-dependent .
Metabolic Pathways
Lanreotide is involved in several metabolic pathways due to its interaction with somatostatin receptors . It suppresses cAMP, leading to the activation of ion currents such as K+ and Ca2+, which are crucial components of various metabolic processes .
Transport and Distribution
Lanreotide is transported and distributed within cells and tissues primarily through its interaction with somatostatin receptors . It is administered by deep subcutaneous injection, suggesting that it may interact with transporters or binding proteins in the subcutaneous tissue .
Subcellular Localization
The subcellular localization of Lanreotide is primarily determined by its interaction with somatostatin receptors . As a synthetic analog of somatostatin, Lanreotide likely shares similar subcellular localizations with somatostatin, which is known to be present in various compartments or organelles due to its diverse functions .
属性
IUPAC Name |
acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H69N11O10S2.C2H4O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;1-2(3)4/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);1H3,(H,3,4)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXPIBGCLCPUHE-UISHROKMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H73N11O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1156.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127984-74-1 | |
| Record name | acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B608385.png)
![Methanone, (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608393.png)
![[3-[4-[1-(2-Phenylpiperidine-1-carbonyl)triazol-4-yl]phenyl]phenyl]-piperidin-1-ylmethanone](/img/structure/B608395.png)
![N-[7-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B608396.png)
![Methyl 3-Chloro-2-(2-{1-[(5-Chlorofuran-2-Yl)methyl]-1h-Imidazol-2-Yl}ethyl)-4,6-Dihydroxybenzoate](/img/structure/B608398.png)